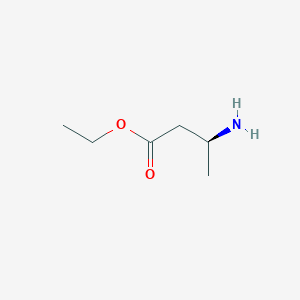

Ethyl (3S)-3-aminobutanoate

Vue d'ensemble

Description

Ethyl (3S)-3-aminobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to the third carbon of a butanoate chain, with an ethyl group esterified at the carboxyl end

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl (3S)-3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (3S)-3-aminobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl (3S)-3-aminobutanoate serves as a versatile building block in organic synthesis. It is utilized in:

- Asymmetric Synthesis : The compound acts as a chiral auxiliary, facilitating the creation of enantiomerically pure products.

- Formation of Bioactive Compounds : It is a precursor for synthesizing pharmaceuticals and other bioactive molecules.

Medicinal Chemistry

The compound exhibits potential therapeutic effects due to its structural similarity to gamma-Aminobutyric acid (GABA), a key neurotransmitter:

- Neurological Research : Studies indicate that derivatives of this compound may influence GABAergic signaling pathways, providing insights into treatments for neurological disorders such as epilepsy and anxiety.

- Drug Development : Its properties make it a candidate for developing new drugs targeting neurotransmitter systems.

Research has shown that this compound interacts with various neurotransmitter receptors:

- Neuroprotective Effects : Compounds derived from it have demonstrated neuroprotective properties, suggesting potential use in treating neurodegenerative diseases.

- Enzyme Interaction Studies : The compound is used to study enzyme-substrate interactions, which are crucial for understanding metabolic pathways.

Case Studies

- Neuroprotective Research : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound on neuronal cells exposed to oxidative stress. Results indicated significant protection against cell death, highlighting its therapeutic potential in neurodegenerative conditions.

- Asymmetric Synthesis Application : Research documented in Tetrahedron Letters demonstrated the use of this compound as a chiral auxiliary in synthesizing optically active compounds. The study reported high yields and selectivity towards desired stereoisomers, showcasing its importance in pharmaceutical synthesis.

Mécanisme D'action

The mechanism of action of ethyl (3S)-3-aminobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active (3S)-3-aminobutanoic acid, which can interact with enzymes and receptors in the body .

Comparaison Avec Des Composés Similaires

Ethyl (3R)-3-aminobutanoate: A stereoisomer with similar chemical properties but different biological activity.

Methyl (3S)-3-aminobutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.

Ethyl (3S)-3-hydroxybutanoate: A compound with a hydroxyl group instead of an amino group .

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

Ethyl (3S)-3-aminobutanoate, also known as (S)-ethyl 3-aminobutanoate, is a chiral compound with significant biological activity due to its structural similarity to amino acids. This article explores its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃N₁O₂

- Chirality : Contains a chiral center, allowing for the existence of stereoisomers.

- Functional Groups : Features a primary amine group and an ester functional group.

The biological activity of this compound is primarily mediated through its interaction with various biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Enzymatic Interaction : It serves as a substrate for enzymes involved in amino acid metabolism, potentially influencing enzymatic activity and metabolic pathways.

- Neurotransmitter Systems : Research indicates that it may interact with neurotransmitter systems, particularly in modulating synaptic transmission and neuronal health.

Biological Applications

This compound has shown promise in various biological applications:

- Pharmaceutical Synthesis : It acts as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

- Neuroprotective Effects : Derivatives of this compound may exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety.

- GABAergic Signaling Modulation : Its structural similarity to gamma-Aminobutyric acid allows it to influence GABA receptor activity, impacting neuronal excitability.

Comparative Analysis of Similar Compounds

Below is a table comparing this compound with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino Acid Ester | Neuroprotective, GABA modulation |

| Mthis compound | Amino Acid Ester | Substrate for metabolic enzymes |

| Ethyl (3S)-3-hydroxybutanoate | Hydroxyl Group | Different metabolic pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Interaction Study : A study demonstrated that this compound modulates excitatory neurotransmission by interacting with EAAT3 transporters in neuronal cultures. This interaction plays a crucial role in maintaining low local concentrations of glutamate, thereby influencing synaptic plasticity .

- Therapeutic Potential Exploration : Research has indicated that derivatives of this compound may alleviate symptoms associated with neurological disorders. In animal models, administration led to improved synaptic transmission and reduced inflammation in neuronal tissues .

Propriétés

IUPAC Name |

ethyl (3S)-3-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.